Mephenesin nicotinate
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Overview
Description
Mephenesin nicotinate is a compound that combines mephenesin, a centrally acting muscle relaxant, with nicotinic acid (niacin). Mephenesin is known for its muscle relaxant properties and is used to treat muscle spasticity in conditions like Parkinson’s disease and multiple sclerosis . Nicotinic acid is a form of vitamin B3 and is used to improve blood circulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mephenesin involves the reaction of o-cresol with epichlorohydrin to form 3-(o-tolyloxy)-1,2-propanediol. This intermediate is then reacted with nicotinic acid to form mephenesin nicotinate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the same basic reactions as in laboratory synthesis but optimized for efficiency and yield. This includes the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Mephenesin nicotinate undergoes several types of chemical reactions, including:
Oxidation: Mephenesin can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert mephenesin to its corresponding alcohols.
Substitution: Substitution reactions can occur at the aromatic ring or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mephenesin can produce quinones, while reduction can yield alcohols .
Scientific Research Applications
Mephenesin nicotinate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of muscle relaxants on chemical reactions.
Biology: Investigated for its effects on muscle spasticity and neuronal excitability.
Medicine: Used in the treatment of muscle spasticity in conditions like Parkinson’s disease and multiple sclerosis.
Industry: Employed in the formulation of topical creams and ointments for muscle relaxation
Mechanism of Action
Mephenesin nicotinate exerts its effects by inhibiting reflex arcs within the spinal cord that cause muscle spasms. It does not directly affect skeletal muscles but targets the nervous system to alleviate muscle tension and spasticity indirectly. The exact mechanism involves blocking inward sodium and calcium currents in neurons, leading to reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: Another muscle relaxant with similar properties but better absorption.
Chlorphenesin: A related compound with muscle relaxant effects.
Guaifenesin: Used as an expectorant but also has muscle relaxant properties.
Uniqueness
Mephenesin nicotinate is unique due to its combination of muscle relaxant and vasodilatory effects, making it useful in both systemic and topical applications. Its dual action provides a broader range of therapeutic uses compared to similar compounds .
Properties
CAS No. |
533-07-3 |
---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-12-5-2-3-7-15(12)20-10-14(18)11-21-16(19)13-6-4-8-17-9-13/h2-9,14,18H,10-11H2,1H3 |
InChI Key |
KCCUXQNIEYYDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
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